Des(dimethylamino)-4-hydrazone Demeclocycline

Overview

Description

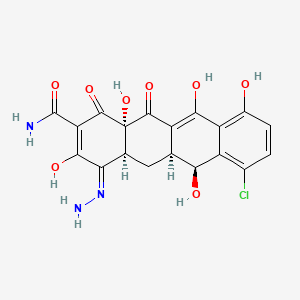

Des(dimethylamino)-4-hydrazone Demeclocycline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups, a chloro substituent, and a hydrazinylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(dimethylamino)-4-hydrazone Demeclocycline typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of the chloro and hydrazinylidene groups under controlled conditions. Common reagents used in these reactions include chlorinating agents and hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Des(dimethylamino)-4-hydrazone Demeclocycline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Des(dimethylamino)-4-hydrazone Demeclocycline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des(dimethylamino)-4-hydrazone Demeclocycline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tetracycline: A broad-spectrum antibiotic with a similar tetracene core structure.

Doxycycline: Another tetracycline derivative with enhanced pharmacokinetic properties.

Minocycline: Known for its improved activity against resistant bacterial strains.

Uniqueness

Des(dimethylamino)-4-hydrazone Demeclocycline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydrazinylidene moiety, in particular, differentiates it from other tetracycline derivatives and may contribute to its unique mechanism of action and applications.

Biological Activity

Des(dimethylamino)-4-hydrazone demeclocycline (DDMC) is a derivative of the antibiotic demeclocycline (DMC), which has gained attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This article explores the biological activity of DDMC, highlighting its mechanisms, efficacy, safety, and potential therapeutic applications based on diverse research findings.

Overview of Demeclocycline

Demeclocycline is a member of the tetracycline class of antibiotics, primarily used for its antibacterial properties. However, its derivatives, including DDMC, have been synthesized to reduce antimicrobial activity while enhancing neuroprotective effects. The structural modifications in DDMC involve the removal of the dimethylamino group at position 4 and the reduction of the hydroxyl group at position 12a on ring A, which significantly diminishes its antibiotic activity while preserving its neuroprotective potential .

The primary mechanism through which DDMC exhibits biological activity is its ability to interfere with α-synuclein (α-Syn) aggregation. α-Syn aggregation is a hallmark of several neurodegenerative diseases, including PD. Key findings regarding the mechanisms include:

- Inhibition of α-Syn Aggregation : DDMC has been shown to significantly inhibit α-Syn amyloid-like aggregation in vitro. In biophysical assays, it demonstrated a capacity to reduce seeding induced by preformed α-Syn fibrils .

- Neuroprotection : In cellular models, DDMC exhibited low toxicity and preserved dopaminergic cell viability while effectively reducing α-Syn-induced toxicity . The compound's ability to render α-Syn fibrils less inflammogenic suggests a multi-modal approach to neuroprotection.

- Inflammation Modulation : DDMC treatment resulted in decreased release of pro-inflammatory factors from microglial cells exposed to α-Syn fibrils, indicating a potential role in modulating neuroinflammation associated with neurodegeneration .

Efficacy and Safety

The efficacy and safety profile of DDMC has been assessed through various studies and case reports. Notably:

- Case Studies on Demeclocycline : While specific data on DDMC is limited, case studies on DMC indicate its effectiveness in treating conditions like syndrome of inappropriate antidiuretic hormone secretion (SIADH) with varying doses ranging from 300 mg to 1200 mg daily . These studies highlight both therapeutic benefits and potential nephrotoxicity.

- Neuroprotective Efficacy : In high-throughput drug discovery platforms, DMC was identified as having potent neuroprotective effects with an EC50 value of 65 nM against α-Syn toxicity, making it significantly more potent than other small molecules tested . The derivative DDMC is expected to retain this efficacy while minimizing side effects associated with antibiotic activity.

Comparative Analysis

| Property | Demeclocycline (DMC) | This compound (DDMC) |

|---|---|---|

| Antibiotic Activity | Present | Minimal |

| Neuroprotective Activity | Moderate | High |

| Toxicity | Moderate | Low |

| EC50 against α-Syn toxicity | 65 nM | Expected lower due to structural modifications |

Future Directions

The promising results surrounding DDMC's biological activity suggest several avenues for future research:

- Preclinical Studies : Further investigation into DDMC's efficacy and safety in animal models of PD and other synucleinopathies is essential.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying DDMC's neuroprotective effects will enhance understanding and facilitate drug development.

- Clinical Trials : If preclinical results are favorable, clinical trials should be initiated to evaluate the therapeutic potential of DDMC in humans.

Properties

IUPAC Name |

(4Z,4aS,5aS,6S,12aS)-7-chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30)/b23-12-/t4-,5-,13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWDOUNTOWSVNE-BUDMLEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C3=C(C=CC(=C3C(=C2C(=O)[C@]4([C@@H]1/C(=N/N)/C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747522 | |

| Record name | (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177-81-7 | |

| Record name | (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.